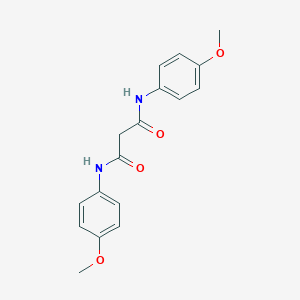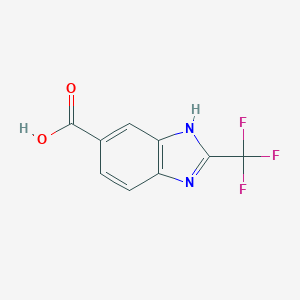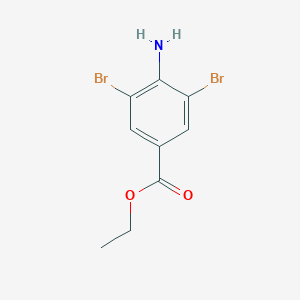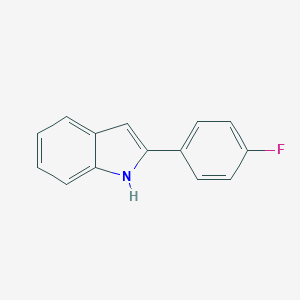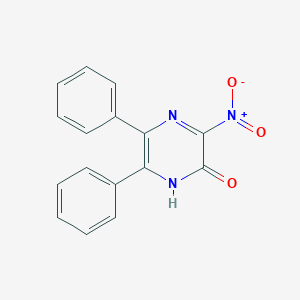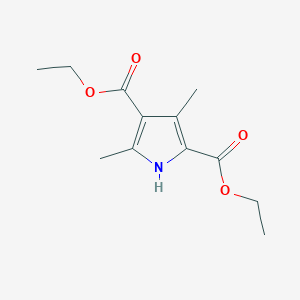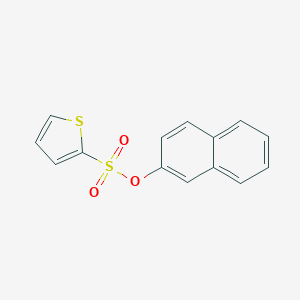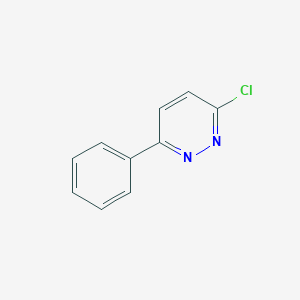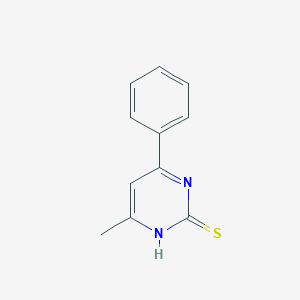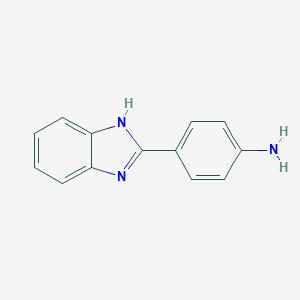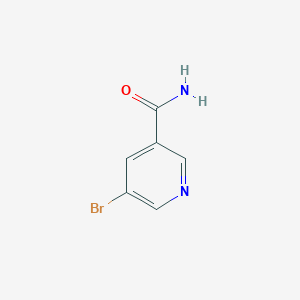![molecular formula C14H8N2Se B183015 4-[(4-Cyanophenyl)selanyl]benzonitrile CAS No. 117995-33-2](/img/structure/B183015.png)
4-[(4-Cyanophenyl)selanyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Cyanophenyl)selanyl]benzonitrile, also known as 4-CPSeCN, is a novel organic compound that contains a selenium atom in its structure. This compound has attracted the attention of scientists due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
科学研究应用
4-[(4-Cyanophenyl)selanyl]benzonitrile has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
In addition to its anticancer activity, 4-[(4-Cyanophenyl)selanyl]benzonitrile has also been studied for its potential as a catalyst in organic reactions. It has been shown to catalyze the oxidation of alcohols to aldehydes and ketones using hydrogen peroxide as the oxidant. The compound is also an efficient catalyst for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes or ketones.
作用机制
The mechanism of action of 4-[(4-Cyanophenyl)selanyl]benzonitrile in cancer cells involves the activation of the caspase pathway and inhibition of the PI3K/Akt signaling pathway. The compound induces the cleavage of caspase-9 and caspase-3, leading to apoptosis in cancer cells. Inhibition of the PI3K/Akt signaling pathway results in the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins.
生化和生理效应
4-[(4-Cyanophenyl)selanyl]benzonitrile has been shown to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important factors in cancer metastasis.
实验室实验的优点和局限性
One of the advantages of using 4-[(4-Cyanophenyl)selanyl]benzonitrile in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in high yield. However, one of the limitations of using 4-[(4-Cyanophenyl)selanyl]benzonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the research and development of 4-[(4-Cyanophenyl)selanyl]benzonitrile. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new catalytic applications for 4-[(4-Cyanophenyl)selanyl]benzonitrile could lead to the discovery of new organic reactions with high efficiency and selectivity.
合成方法
The synthesis of 4-[(4-Cyanophenyl)selanyl]benzonitrile involves the reaction of 4-bromobenzonitrile with potassium selenocyanate in the presence of a palladium catalyst. This reaction results in the formation of 4-[(4-Cyanophenyl)selanyl]benzonitrile with a yield of up to 80%. The purity of the compound can be improved by recrystallization from ethanol.
属性
CAS 编号 |
117995-33-2 |
|---|---|
产品名称 |
4-[(4-Cyanophenyl)selanyl]benzonitrile |
分子式 |
C14H8N2Se |
分子量 |
283.2 g/mol |
IUPAC 名称 |
4-(4-cyanophenyl)selanylbenzonitrile |
InChI |
InChI=1S/C14H8N2Se/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H |
InChI 键 |
ZZQSDUABTXPWLJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)[Se]C2=CC=C(C=C2)C#N |
规范 SMILES |
C1=CC(=CC=C1C#N)[Se]C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



